molecular formula C5H8N2O B1584621 1-(Methoxymethyl)-1H-imidazole CAS No. 20075-26-7

1-(Methoxymethyl)-1H-imidazole

Cat. No. B1584621
CAS RN: 20075-26-7
M. Wt: 112.13 g/mol
InChI Key: XJGYZYRJUUMCAP-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its molecular formula, structure, and common names. It may also include information about its occurrence in nature or its uses .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This can include chemical reactions, catalysts used, reaction conditions, and yield .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the compound. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions the compound undergoes. This includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

Physical properties include characteristics such as melting point, boiling point, and density. Chemical properties describe how the compound reacts with other substances .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Imidazole derivatives, including those with methoxymethyl groups, have been synthesized using various methods, offering significant scope in medicinal chemistry. These compounds, characterized by 1H, 13C NMR, and FT-IR spectral analysis, display extensive biological activities like antimicrobial and anticancer properties (Ramanathan, 2017).

Corrosion Inhibition

  • Application in Corrosion Inhibition : Imidazole derivatives, including those with methoxymethyl groups, have been explored for their potential as corrosion inhibitors. They demonstrate significant corrosion inhibition efficiency, with their adsorption following the Langmuir model. Such derivatives are considered mixed types of corrosion inhibitors, with studies conducted using electrochemical methods, SEM, and XPS (Prashanth et al., 2021).

Biological and Pharmaceutical Importance

  • Biological and Pharmaceutical Relevance : Imidazoles with methoxymethyl groups are noted for their biological and pharmaceutical importance. Their ionizable nature enhances pharmacokinetic characteristics, optimizing solubility and bioavailability, crucial for medicinal applications. This makes them suitable for developing various pharmaceuticals with activities like antimicrobial and anticancer properties (Ramanathan, 2017).

Spectroscopic Studies and Reactivity

  • Spectroscopic Analysis and Reactivity : Detailed spectroscopic characterization (IR, FT-Raman, NMR) and computational studies (DFT) have been carried out on imidazole derivatives. These studies aid in understanding their reactive properties, which is crucial for their application in various scientific fields. Such analyses provide insights into the local reactivity based on molecular orbital theory and molecular electrostatic potential (Hossain et al., 2018).

Optical Properties

  • Optical Properties for Nonlinear Optical Applications : Imidazole derivatives demonstrate unique optical properties, making them potential materials for nonlinear optical (NLO) applications. Their fluorescence enhancement in the presence of transition metal ions and their suitability as NLO materials have been studied using DFT/B3LYP methods, highlighting their potential in optical technologies (Jayabharathi et al., 2012).

Safety And Hazards

Safety and hazards information for a compound can include its toxicity, flammability, and environmental impact. This information is often found in material safety data sheets .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified or used in new ways .

properties

IUPAC Name

1-(methoxymethyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-8-5-7-3-2-6-4-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGYZYRJUUMCAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173898
Record name 1-(Methoxymethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methoxymethyl)-1H-imidazole

CAS RN

20075-26-7
Record name 1-(Methoxymethyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20075-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Methoxymethyl)imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020075267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Methoxymethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(methoxymethyl)-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.536
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(METHOXYMETHYL)IMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PED3A65HTE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
F Bellina, F Benelli, S Cauteruccio, A Di Fiore… - 2008 - air.unimi.it
… These studies allowed us to develop efficient protocols for: a) highly regioselective Pd-catalyzed C-5 direct arylation of 1-methyl-, 1-benzyl-, 1-methoxymethyl-1H-imidazole and 1-aryl-…
Number of citations: 0 air.unimi.it
J Volkman, KM Nicholas - Tetrahedron, 2012 - Elsevier
Synthetic routes to tris(imidazolyl)carboxylate ligands and representative metal complexes are reported, which provide more accurate active site models for several classes of redox …
Number of citations: 9 www.sciencedirect.com
I Kawasaki, M YAMASHITA, S OHTA - Chemical and pharmaceutical …, 1996 - jstage.jst.go.jp
… 4—Bromo—2,5—diphenyl—1—methoxymethyl—1H—imidazole (8): This com— pound was obtaincd from 6a and phenylboronic acid in a similar manner to that used for the above …
Number of citations: 184 www.jstage.jst.go.jp
T Yoshida, M Nishiyachi, N Nakashima… - Chemical and …, 2002 - jstage.jst.go.jp
The Stille coupling reaction of stannylindole 12 with 4-iodoimidazole 13 (or 24) in the presence of PdCl2 (PPh3) 2 gave the corresponding indole–imidazole coupling product 14 (or 25), …
Number of citations: 37 www.jstage.jst.go.jp
D Niculescu-Duvaz, I Niculescu-Duvaz… - Bioorganic & medicinal …, 2010 - Elsevier
V-RAF murine sarcoma viral oncogene homolog B1 (BRAF) is a serine/threonine-specific protein kinase that is mutated with high frequency in cutaneous melanoma, and many other …
Number of citations: 38 www.sciencedirect.com
T FUJii, T SAITO, T FUJISAWA - Chemical and pharmaceutical …, 1994 - jstage.jst.go.jp
Three variants of a synthetic route to the antitumor antibiotic azepinomycin (3) from 1-substituted N"-alkoxy-5-formamidoimidazole-4-carboxamidine (type 10) are described. The …
Number of citations: 11 www.jstage.jst.go.jp
R MOM - Chem. Pharm, Bull, 1996 - jlc.jst.go.jp
… 4-Bromo-2,5-diphenyl-1-methoxymethyl-1H-imidazole (8): This compound was obtained from 621 and phenylboronic acid in a similar manner to that used for the above synthesis of 6a. …
Number of citations: 0 jlc.jst.go.jp
DA Kvasha, A Deviatkin, AS Poturai… - The Journal of …, 2022 - ACS Publications
The reaction of trimethyl(trifluoromethyl)silane–tetrabutylammonium difluorotriphenylsilicate (CF 3 SiMe 3 –TBAT) with a series of imidazoles gives products of the formal …
Number of citations: 3 pubs.acs.org
J Volkman - 2009 - search.proquest.com
Metalloenzymes catalyze various reactions and in particular dioxygenases insert dioxygen into organic substrates. Since these enzymes usually utilize histidines as ligands for the …
Number of citations: 2 search.proquest.com
R Amaradhi, S Mohammed, A Banik… - ACS Pharmacology & …, 2022 - ACS Publications
EP2, a G-protein-coupled prostaglandin-E 2 receptor, has emerged as a seminal biological target for drug discovery. EP2 receptor activation is typically proinflammatory; therefore, the …
Number of citations: 6 pubs.acs.org

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